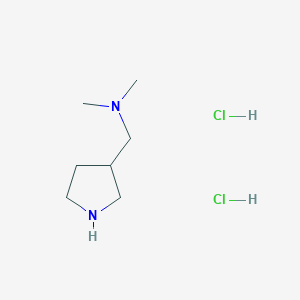

Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2 and a molecular weight of 201.14 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride typically involves the reaction of pyrrolidine with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process includes steps such as mixing, heating, and purification to obtain the final product in bulk quantities .

Analyse Des Réactions Chimiques

Types of Reactions

Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature.

Reduction: Sodium borohydride; reactions are usually performed at low temperatures to prevent decomposition.

Substitution: Various halogenating agents; reactions are conducted under controlled conditions to ensure selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary amines .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C7H18Cl2N2

- Molecular Weight : 201.14 g/mol

- IUPAC Name : (R)-N,N-dimethyl-1-(pyrrolidin-3-yl)methanamine dihydrochloride

- Purity : Typically available at 97% purity

Medicinal Chemistry

Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride is primarily utilized in medicinal chemistry as a building block for the synthesis of various pharmaceutical compounds. Its structural properties allow it to serve as a precursor in the development of drugs targeting neurological disorders.

Case Study: Neurological Applications

Research has indicated that derivatives of pyrrolidine compounds exhibit potential neuroprotective effects. For instance, studies have explored the synthesis of novel pyrrolidine-based compounds that demonstrate activity against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The incorporation of this compound in these syntheses has shown promise due to its ability to enhance bioavailability and target specificity.

Pharmacological Research

The compound has been investigated for its pharmacological properties, particularly its role as a ligand for various receptors in the central nervous system (CNS).

Pharmacodynamics

Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing serotonin and dopamine pathways. This interaction could lead to applications in treating mood disorders and anxiety.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate. Its reactivity allows for further modifications leading to complex molecular architectures.

Synthetic Pathways

The compound can be synthesized through several pathways, often involving the reaction of pyrrolidine derivatives with methylating agents. This versatility makes it a valuable tool in constructing diverse chemical entities.

Industrial Applications

Beyond pharmaceuticals, this compound finds utility in the development of agrochemicals and specialty chemicals. Its properties can be harnessed to create effective herbicides or pesticides, contributing to agricultural productivity.

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Building block for drug synthesis | Neuroprotective agents for Alzheimer's treatment |

| Pharmacological Research | Ligand for CNS receptors | Potential treatment for mood disorders |

| Chemical Synthesis | Intermediate for complex organic compounds | Synthesis of novel pyrrolidine derivatives |

| Industrial Chemicals | Development of agrochemicals | Herbicides and pesticides |

Mécanisme D'action

The mechanism of action of Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity by binding to the active site, thereby influencing signal transduction pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidine: A simpler analog with a similar ring structure but lacking the dimethylamine group.

Dimethylamine: A related compound with similar functional groups but without the pyrrolidine ring.

N-Methylpyrrolidine: Another analog with a single methyl group attached to the nitrogen atom.

Uniqueness

Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride is unique due to its combination of the pyrrolidine ring and dimethylamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Activité Biologique

Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride (DMPM-2HCl) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of DMPM-2HCl, focusing on its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

DMPM-2HCl is characterized by its molecular formula C7H18Cl2N2, featuring a pyrrolidine ring with two methyl groups attached to a nitrogen atom. It appears as a white crystalline solid and is soluble in water and various organic solvents. This unique structure contributes to its interaction with biological targets, particularly in neurotransmitter systems.

The biological activity of DMPM-2HCl is primarily attributed to its ability to modulate neurotransmitter receptors. It acts as a ligand, influencing receptor activity by binding to active sites, which subsequently affects signal transduction pathways. This interaction suggests potential applications in treating neurological disorders and enhancing cognitive functions .

Neurotransmitter Modulation

DMPM-2HCl has been investigated for its role in neurotransmitter analog studies. Its structural features indicate that it may influence central nervous system activities, making it a candidate for further pharmacological studies targeting neurotransmitter systems.

Case Studies and Experimental Results

- Neurotransmitter Receptor Binding : In receptor binding assays, DMPM-2HCl exhibited promising results as a modulator of neurotransmitter receptors. The binding affinity and specificity were evaluated through various assays, demonstrating its potential as a therapeutic agent for neurological conditions.

- Antimicrobial Activity : Although direct studies on DMPM-2HCl are sparse, related compounds have shown significant antimicrobial activity. For example, pyrrolidine derivatives have been tested against multiple pathogens with varying degrees of success. The structural similarities suggest that DMPM-2HCl could be evaluated for similar effects .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine ring with dimethyl groups | Potential neurotransmitter modulation |

| Sodium pyrrolidide | Pyrrolidine-based compound | Antibacterial activity against Gram-positive and Gram-negative bacteria |

| 4-Aminoantipyrine | Pyrazole derivative | Used in biochemical assays |

This table illustrates the diversity in biological activities among compounds related to DMPM-2HCl, highlighting its potential role in medicinal applications.

Propriétés

IUPAC Name |

N,N-dimethyl-1-pyrrolidin-3-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-9(2)6-7-3-4-8-5-7;;/h7-8H,3-6H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPPZSOWKKSVLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCNC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.